molecular formula C19H25N3O2S2 B11502408 N-[1-(Adamantan-1-YL)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide

N-[1-(Adamantan-1-YL)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B11502408
M. Wt: 391.6 g/mol
InChI Key: UOGUERLATFLADA-UHFFFAOYSA-N
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Description

N-[1-(Adamantan-1-YL)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that combines the unique structural features of adamantane and benzothiadiazole. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while benzothiadiazole is a heterocyclic compound with applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Adamantan-1-YL)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts . The resulting adamantane derivative is then subjected to further reactions to introduce the benzothiadiazole and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of microwave irradiation to increase yields and reduce reaction times . The use of catalysts, such as copper(II) acetate, and specific solvents, like acetonitrile, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Adamantan-1-YL)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The benzothiadiazole ring can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and nucleophiles like amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while substitution reactions can introduce various functional groups onto the sulfonamide .

Scientific Research Applications

N-[1-(Adamantan-1-YL)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N-[1-(Adamantan-1-YL)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The adamantane moiety provides stability and rigidity, while the benzothiadiazole and sulfonamide groups allow for specific interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(Adamantan-1-YL)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its combination of adamantane and benzothiadiazole structures, which provide both stability and reactivity. This combination allows for a wide range of applications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C19H25N3O2S2

Molecular Weight

391.6 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C19H25N3O2S2/c1-11-3-4-16-17(21-25-20-16)18(11)26(23,24)22-12(2)19-8-13-5-14(9-19)7-15(6-13)10-19/h3-4,12-15,22H,5-10H2,1-2H3

InChI Key

UOGUERLATFLADA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NC(C)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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